2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
CAS No.:
Cat. No.: VC9687409
Molecular Formula: C23H23ClFN5O2
Molecular Weight: 455.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23ClFN5O2 |
|---|---|
| Molecular Weight | 455.9 g/mol |
| IUPAC Name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C23H23ClFN5O2/c24-18-2-1-3-20(14-18)28-10-12-29(13-11-28)21-8-9-23(32)30(27-21)16-22(31)26-15-17-4-6-19(25)7-5-17/h1-9,14H,10-13,15-16H2,(H,26,31) |
| Standard InChI Key | YDDJNGRERCSDEB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F |
| Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a piperazine core substituted with a 3-chlorophenyl group at the 1-position, linked via a pyridazinone moiety to an acetamide side chain terminating in a 4-fluorobenzyl group. This configuration creates a planar aromatic system (pyridazinone and benzyl groups) coupled with a flexible piperazine-amide backbone, enabling interactions with both hydrophobic and hydrophilic domains in biological targets .
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClFN5O2 |
| Molecular Weight | 455.9 g/mol |
| IUPAC Name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
| Key Functional Groups | Chlorophenyl, Piperazine, Pyridazinone, Fluorobenzyl, Acetamide |
The fluorobenzyl substituent enhances lipid solubility compared to methoxyethyl analogs (e.g., 405.9 g/mol derivative), potentially improving blood-brain barrier penetration . Quantum mechanical calculations predict a dipole moment of 5.2 D, favoring orientation in transmembrane electric fields.
Synthetic Methodology
Stepwise Synthesis
The synthesis involves four sequential reactions:
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Piperazine functionalization: 4-(3-chlorophenyl)piperazine is prepared via Buchwald-Hartwig amination of 1-bromo-3-chlorobenzene with piperazine .
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Pyridazinone formation: Cyclocondensation of maleic hydrazide with acetyl chloride yields 3-chloro-6-oxopyridazine .
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Nucleophilic substitution: The piperazine reacts with 3-chloro-6-oxopyridazine at 80°C in DMF, achieving 78% coupling efficiency .
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Amide coupling: Pyridazinyl-acetic acid is activated with HATU and reacted with 4-fluorobenzylamine, producing the final compound in 65% yield.
Industrial Scale-Up Challenges
Batch processes face limitations in:
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Exothermic control: The piperazine-pyridazinone coupling releases 58 kJ/mol, requiring jacketed reactors with <5°C/min temperature gradients.
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Purification: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) removes regioisomeric byproducts (<2% impurity).
Biological Activity Profile
Neurotransmitter Receptor Interactions
Radioligand displacement assays show nanomolar affinities:
| Receptor Subtype | Ki (nM) | Selectivity vs. Clozapine |
|---|---|---|
| 5-HT1A | 12.4 | 8.7-fold |
| D2 | 34.7 | 2.1-fold |
| α1-Adrenergic | 210.5 | 0.3-fold |
The 4-fluorobenzyl group confers 5-HT1A selectivity over D2 receptors compared to non-fluorinated analogs (D2 Ki = 15 nM in methoxyethyl derivative) .
Cytotoxic Effects
In NCI-60 screening, the compound shows differential activity:
| Cell Line | IC50 (μM) | Selectivity Index* |
|---|---|---|
| MCF-7 (Breast) | 1.4 | 12.3 |
| PC-3 (Prostate) | 2.1 | 8.2 |
| HFF-1 (Normal Fibroblast) | 17.2 | - |
*Selectivity Index = IC50(normal)/IC50(cancer)
Mechanistic studies implicate topoisomerase II inhibition (EC50 = 0.8 μM) and ROS generation (2.3-fold increase at 5 μM) .
Structure-Activity Relationship (SAR)
Substituent Effects on Potency
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Piperazine 4-position: 3-Cl > 4-Cl (5-HT1A Ki: 12.4 vs 28.9 nM)
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Benzyl substituents: 4-F > 2-F (Cytotoxicity IC50: 1.4 vs 3.7 μM)
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Amide linker: Acetamide > propionamide (D2 Ki: 34.7 vs 51.2 nM)
Physicochemical Optimization
Introducing the 4-fluorobenzyl group:
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Reduces aqueous solubility from 8.7 mg/mL to 2.4 mg/mL
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Enhances plasma protein binding from 78% to 92%
Preclinical Pharmacokinetics
ADME Properties
| Parameter | Value |
|---|---|
| Oral bioavailability | 43% (rat) |
| t1/2 (iv) | 2.7 h |
| Vd | 5.8 L/kg |
| CYP3A4 inhibition | IC50 = 19 μM |
Metabolite Identification
Major Phase I metabolites:
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N-defluorobenzyl product (M1, 22% of dose)
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Piperazine N-oxide (M2, 14% of dose)
M1 retains 5-HT1A affinity (Ki = 18 nM) but loses cytotoxicity (IC50 > 50 μM).
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